1,2-Dimethyl-1H-imidazol-4-amine
Description
1,2-Dimethyl-1H-imidazol-4-amine is a substituted imidazole derivative featuring methyl groups at the 1- and 2-positions of the heterocyclic ring and an amine group at the 4-position. Imidazole derivatives are widely studied due to their aromaticity, nitrogen-rich environment, and versatility in pharmaceutical and coordination chemistry. The methyl substituents enhance steric bulk and electron-donating effects, while the amine group introduces hydrogen-bonding and nucleophilic reactivity.
Properties
IUPAC Name |
1,2-dimethylimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-7-5(6)3-8(4)2/h3H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIIRYJXSPRXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 1,2-Dimethyl-1H-imidazol-4-amine : A simple imidazole core with methyl (electron-donating) and amine groups. The planar aromatic system enables π-π interactions, while the amine at position 4 may act as a coordination site.
- Benzoimidazole Derivatives (e.g., 3a, 3c–f): Fused benzene-imidazole systems with arylidene substituents at the 2-position (e.g., 4-dimethylaminophenyl, anthracenyl, fluorinated aryl) . The extended conjugation enhances UV-Vis absorption, making them suitable as fluorophores. Substituents like fluorine (3d,e) introduce electron-withdrawing effects, altering electronic properties compared to methyl/amine groups in the target compound.
Physicochemical and Spectral Properties
- This compound : Expected to exhibit moderate solubility in polar solvents due to the amine group. Spectral data (e.g., NMR, IR) are presumed available in PubChem .
- Benzoimidazole Derivatives: Fluorinated analogs (3d,e) show reduced solubility in non-polar solvents. NMR data confirm regioselective formation, with imine proton signals near δ 8.5–9.0 ppm and aromatic integrations aligning with substituent patterns .
Data Tables and Research Findings
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